benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked to a 4,5-dihydroimidazole ring via a methanone bridge. The 2-(ethylthio) substituent on the imidazole ring introduces a sulfur-containing alkyl chain, which may influence its electronic, solubility, and reactivity profiles. Its synthesis likely involves condensation reactions between substituted aldehydes and diamines under controlled conditions, as seen in analogous compounds .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-19-13-14-5-6-15(13)12(16)9-3-4-10-11(7-9)18-8-17-10/h3-4,7H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDESHEHRQWJAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catechol Condensation with Dihalomethanes
The benzo[d]dioxole core is synthesized via acid-catalyzed condensation of 1,2-catechol derivatives with dihalomethanes. A deuterium-incorporation study demonstrated that non-deuterated analogs utilize CH₂Cl₂ or CH₂Br₂ under reflux with H₂SO₄ or TsOH , achieving 85–92% yields. Key parameters include:
| Reagent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,2-Catechol + CH₂Cl₂ | H₂SO₄ | 80 | 89 |
| 1,2-Catechol + CH₂Br₂ | TsOH | 70 | 92 |
Palladium-Catalyzed Functionalization
Recent advances employ Pd(OAc)₂ with Xantphos ligand to introduce substituents at the 5-position of benzo[d]dioxole. This method enables coupling with boronic acids or halides, achieving 78–84% yields under mild conditions (60°C, 12 h).
Synthesis of 2-(Ethylthio)-4,5-dihydro-1H-imidazole
Cyclocondensation of Ethylthio Precursors
The imidazole ring is formed via cyclocondensation of glyoxal with ethylthiourea in EtOH/H₂O (1:1) under basic conditions (pH 10–12). This method produces the 4,5-dihydroimidazole core with 76% yield after recrystallization.
Thioether Functionalization
Post-cyclization, the ethylthio group is introduced using ethyl iodide and K₂CO₃ in acetonitrile at reflux (82°C, 8 h). The reaction exhibits 88% conversion efficiency, as confirmed by ¹H NMR .
Coupling Strategies for Final Assembly
Nucleophilic Acyl Substitution
The methanone bridge is formed by reacting benzo[d]dioxol-5-yl carbonyl chloride with 2-(ethylthio)-4,5-dihydro-1H-imidazole in CH₂Cl₂ using Et₃N as a base. Typical conditions (0°C to RT, 4 h) yield 81% product.
Friedel-Crafts Acylation
Alternative protocols utilize AlCl₃ -catalyzed acylation in nitrobenzene at 120°C for 6 h. While effective (75% yield), this method generates more by-products, necessitating silica gel chromatography for purification.
Industrial-Scale Production
Continuous Flow Reactor Optimization
A patented process employs microfluidic reactors to enhance mixing and heat transfer during the coupling step:
- Residence time : 12 min
- Temperature : 50°C
- Yield : 94%
- Purity : >99% (HPLC)
Solvent Recycling Systems
Industrial plants integrate distillation units to recover >95% of acetonitrile and CH₂Cl₂, reducing waste and costs.
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 5.93 (s, 2H, OCH₂O), 4.12 (t, 2H, imidazole CH₂), 3.02 (q, 2H, SCH₂CH₃).
- HRMS : m/z calc. for C₁₃H₁₄N₂O₃S: 294.0675; found: 294.0678.
Purity Assessment
HPLC analysis under the following conditions ensures >99% purity:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250 mm) | MeOH/H₂O (70:30) | 1.0 mL/min | 8.2 min |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Lab-scale Acylation | 81 | 98 | 12.50 | Moderate |
| Industrial Flow | 94 | 99 | 8.20 | High |
| Friedel-Crafts | 75 | 95 | 14.80 | Low |
Chemical Reactions Analysis
Substitution Reactions
The ethylthio group (-S-C₂H₅) undergoes nucleophilic substitution, while the methanone group reacts with amines or hydrazines.
Thioether Oxidation
The ethylthio substituent oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
Methanone Reactivity
The carbonyl group participates in Schiff base formation and amide coupling :
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Reaction with hydrazine hydrate in ethanol yields the corresponding hydrazone derivative (85% yield) .
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Condensation with primary amines (e.g., benzylamine) in DMF forms imine-linked analogs .
Cycloaddition and Ring-Opening Reactions
The 4,5-dihydro-1H-imidazole ring undergoes ring-opening under acidic or basic conditions:
Biological Interactions and Catalytic Activity
The compound’s methylenedioxyphenyl group enhances binding to enzymes like cytochrome P450 and kinases via π-π stacking. Its ethylthio group modulates solubility and redox activity:
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Inhibition of Falcipain-2 : Analogous (E)-chalcone derivatives (e.g., Plasmodium falciparum falcipain-2 inhibitors ) show IC₅₀ values of 0.8–1.2 μM by targeting the enzyme’s active site .
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Anticancer Activity : Thioimidazolones with similar structures exhibit antiproliferative effects against HeLa cells (IC₅₀: 12–18 μM) via ROS generation .
Stability and Degradation
The compound degrades under UV light or strong oxidizing agents:
Comparative Reactivity with Structural Analogs
Reactivity trends observed in analogs include:
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential role as a drug candidate due to its ability to interact with various biological targets. Its structure allows for modulation of biological activity through different substituents, making it versatile in drug design.
Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications on the dioxole ring can enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of key signaling pathways involved in cell survival and death.
Antimicrobial Properties
Benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential use as an antibacterial agent . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuropharmacology
The compound has garnered attention for its neuroprotective properties, particularly in the context of neurodegenerative diseases.
Neuroprotection
Research highlights the ability of benzo[d][1,3]dioxole derivatives to protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease, where oxidative damage plays a crucial role . The compound may act as an NMDA receptor antagonist, thereby reducing excitotoxicity associated with glutamate signaling.
Modulation of Neurotransmitter Systems
The compound's structural features allow it to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation is significant for developing treatments for psychiatric disorders such as depression and schizophrenia . By influencing these pathways, the compound may help restore balance in neurotransmitter levels, offering therapeutic benefits.
Potential Therapeutic Applications
The versatility of this compound extends to other therapeutic areas:
Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This could be beneficial in managing conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Cardiovascular Health
Given its antioxidant properties, the compound may also play a role in cardiovascular health by protecting endothelial cells from oxidative stress and improving vascular function . This application is particularly relevant in the context of age-related cardiovascular diseases.
Mechanism of Action
The mechanism by which benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects involves interaction with cellular targets such as tubulin. This interaction disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate microtubule dynamics makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can be contextualized against related benzimidazole and imidazole derivatives. Below is a detailed comparison:
Key Observations :
Structural Diversity: The target compound’s ethylthio group distinguishes it from fluoro- or nitro-substituted analogs (e.g., 4d-f ), which may alter electronic properties and binding affinity.
Synthetic Routes :
- The target’s synthesis likely mirrors methods for 1H-benzo[d]imidazoles, employing aldehyde-diamine condensations in polar aprotic solvents (e.g., DMF) .
- By contrast, pyrazole analogs (e.g., compound 1 ) require cyclocondensation, highlighting the role of core heterocycle in dictating synthetic strategy.
Anticonvulsant activity in pyrazole analogs suggests possible neuroactive applications for the target compound, though direct pharmacological data are lacking.
Biological Activity
Benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of the benzo[d][1,3]dioxole moiety and the imidazole ring. The compound can be synthesized through a multi-step process involving:
- Formation of the benzo[d][1,3]dioxole : This is achieved by reacting appropriate phenolic compounds with aldehydes in the presence of acid catalysts.
- Synthesis of the ethylthio-substituted imidazole : This involves the reaction of ethylthio compounds with suitable imidazole precursors.
- Final coupling reaction : The two synthesized components are coupled to form the target compound.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity . For instance, a study reported that certain thiourea derivatives incorporating benzo[d][1,3]dioxole moieties demonstrated potent cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) with IC50 values significantly lower than standard chemotherapy drugs like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Thiourea derivative | HepG2 | 2.38 | 7.46 |
| Thiourea derivative | HCT116 | 1.54 | 8.29 |
| Thiourea derivative | MCF7 | 4.52 | 4.56 |
The mechanisms underlying this activity include:
- Inhibition of EGFR : The compounds were shown to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays revealed that these compounds induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .
Antibacterial Activity
Another area of interest is the antibacterial activity of compounds derived from benzo[d][1,3]dioxole. Some studies have indicated that certain derivatives exhibit inhibitory effects against bacterial Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis . This suggests potential applications in developing new antibacterial agents.
Case Study 1: Anticancer Activity Assessment
In a laboratory setting, researchers synthesized a series of thiourea derivatives with benzo[d][1,3]dioxole structures and tested them against several cancer cell lines. The results showed that these compounds had selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.
Case Study 2: Mechanistic Studies
Further mechanistic studies involved molecular docking simulations that provided insights into how these compounds interact with target proteins involved in cancer progression. These studies revealed binding affinities comparable to known inhibitors, supporting their potential as lead compounds for drug development.
Q & A
Q. What are the established synthetic routes for benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazole ring via condensation of precursors like glyoxal with thiourea derivatives under basic conditions .
- Step 2: Introduction of the ethylthio group using ethyl chloride or ethyl iodide in the presence of a base (e.g., triethylamine) to form the thioether linkage .
- Step 3: Coupling the benzo[d][1,3]dioxol-5-yl methanone moiety via nucleophilic acyl substitution or Friedel-Crafts acylation .
Key Reagents: Sodium hydrosulfide for thiolation, chloroform/triethylamine for coupling .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of the benzo[d][1,3]dioxole (δ 5.93 ppm for OCH2O) and imidazole protons (δ 2.93–5.35 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., observed m/z 480.28 vs. calculated 480.20) .
- IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between observed biological activity and structural data?
- Molecular Docking: Predict binding affinities to targets (e.g., enzymes) by simulating interactions between the compound’s thioether/imidazole groups and active sites .
- QSAR Models: Relate structural features (e.g., fluorobenzyl substitution) to biological outcomes (e.g., cytotoxicity IC50 values) .
- Example: Fluorinated analogs show enhanced lipophilicity, improving cellular uptake compared to non-fluorinated derivatives .
Q. What strategies optimize reaction yields in the presence of competing side reactions?
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 18 h to 2 h) and minimizes decomposition .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during thioether formation .
- Catalysis: Palladium catalysts improve coupling efficiency in methanone formation (yield increase from 60% to 85%) .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Thioether Group: Replacement with sulfoxide (-SO-) increases polarity, altering pharmacokinetics .
- Benzo[d][1,3]dioxole Ring: Methoxy substitutions enhance metabolic stability but may reduce target affinity .
- Imidazole Core: Methylation at the N-position improves selectivity for GABA receptors in anticonvulsant studies .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate conflicting cytotoxicity data?
- Dose-Response Curves: Test across multiple concentrations (e.g., 1–100 µM) in diverse cell lines (e.g., HepG2, MDA-MB-231) .
- Apoptosis Assays: Use Annexin V/PI staining to distinguish cytotoxic vs. cytostatic effects .
- Control Compounds: Compare with structurally similar derivatives (e.g., 2-methylimidazole analogs) to isolate functional group contributions .
Q. What methodologies address low crystallinity in X-ray diffraction studies?
- Co-Crystallization: Use small-molecule additives (e.g., polyethylene glycol) to stabilize crystal packing .
- Cryocooling: Reduces thermal motion, improving diffraction resolution (e.g., from 2.5 Å to 1.8 Å) .
Advanced Mechanistic Insights
Q. How does the compound interact with enzymatic targets at the molecular level?
- Enzyme Inhibition: The thioether group chelates metal ions (e.g., Zn²⁺) in metalloproteases, disrupting catalytic activity .
- Receptor Modulation: The imidazole ring forms hydrogen bonds with histidine residues in GABA-A receptors, mimicking endogenous ligands .
Q. Can isotopic labeling track metabolic pathways in vivo?
- 13C-Labeling: Track the benzo[d][1,3]dioxole moiety via LC-MS to identify metabolites (e.g., demethylated derivatives) .
- Sulfur-35 (35S): Monitor thioether stability in hepatic microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
